molecular formula F3H11I3P11Y B12380147 Diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride

Diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride

Cat. No.: B12380147
M. Wt: 878.414 g/mol
InChI Key: WTDFLPLNTABKKX-UHFFFAOYSA-N
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Description

Diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride is a complex organophosphorus compound. This compound is notable for its unique structure, which includes multiple phosphorus-fluorine and phosphorus-iodine bonds. These bonds contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride involves multiple steps. One common approach is the monophosphanylation of difluorostannane with silicon tetrahydride, followed by further phosphanylation to introduce additional phosphorus groups . The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various phosphine derivatives, phosphine oxides, and substituted phosphines. These products have diverse applications in organic synthesis and materials science .

Scientific Research Applications

Diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride involves its ability to form stable complexes with various metal ions and organic molecules. The phosphorus-fluorine and phosphorus-iodine bonds play a crucial role in its reactivity, allowing it to participate in a wide range of chemical transformations. The compound’s molecular targets include metal centers in coordination complexes and reactive sites in organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride is unique due to its combination of phosphorus-fluorine and phosphorus-iodine bonds, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

F3H11I3P11Y

Molecular Weight

878.414 g/mol

IUPAC Name

diphosphanyl-[fluoro-[fluoro-(2-iododiphosphanyl)phosphanyl]phosphanylphosphanyl]phosphanyl-iodophosphane;iodo(phosphanyl)phosphane;yttrium;hydrofluoride

InChI

InChI=1S/F2H7I2P9.FH.H3IP2.Y/c1-11(8-6-3)9-12(2)10-13(4)7-5;;1-3-2;/h6-10H,5H2;1H;3H,2H2;

InChI Key

WTDFLPLNTABKKX-UHFFFAOYSA-N

Canonical SMILES

F.FP(PPI)PP(F)PP(PP)I.PPI.[Y]

Origin of Product

United States

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